molecular formula C12H18 B085526 1-tert-Butyl-3-ethylbenzene CAS No. 14411-56-4

1-tert-Butyl-3-ethylbenzene

Cat. No. B085526
CAS RN: 14411-56-4
M. Wt: 162.27 g/mol
InChI Key: MUJPTTGNHRHIPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of alkylbenzene derivatives, including 1-tert-butyl-3-ethylbenzene, involves strategies like Friedel-Crafts alkylation, where an alkyl group is introduced into the benzene ring using alkyl halides or alkenes in the presence of a catalyst. However, specific synthetic routes for 1-tert-butyl-3-ethylbenzene are not detailed in the provided research. A related synthesis involves difunctionalization of styrenes with perfluoroalkyl and tert-butylperoxy radicals to produce compounds with tert-butyl groups attached to an ethylbenzene framework (Shi et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often includes techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. While the specific molecular structure analysis of 1-tert-butyl-3-ethylbenzene is not discussed, studies on similar compounds reveal insights into the structural attributes of alkylbenzenes. For example, the structure and molecular correlations in liquid tri-tert-butylbenzene have been determined using X-ray diffraction, offering insights into the bond lengths and the internal ordering of molecules (Drozdowski et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of alkylbenzenes, including 1-tert-butyl-3-ethylbenzene, is influenced by the alkyl groups' electron-donating effects, which can activate the benzene ring toward electrophilic substitution reactions. Research on similar compounds, like the bromination of di-tert-butylbenzene, provides insight into how tert-butyl groups affect the reactivity and outcome of reactions involving benzene rings (Baas & Wepster, 2010).

Physical Properties Analysis

The physical properties of 1-tert-butyl-3-ethylbenzene, such as melting and boiling points, solubility, and density, are crucial for understanding its behavior in various environments and applications. Although specific data for 1-tert-butyl-3-ethylbenzene are not provided, the study of similar compounds with tert-butyl groups shows that these bulky groups can significantly affect the compound's physical properties, such as solubility and melting point (Ye, 2007).

Chemical Properties Analysis

The chemical properties of 1-tert-butyl-3-ethylbenzene, including reactivity, stability, and interaction with other compounds, are essential for its use in chemical syntheses and industrial applications. Although the research does not specifically address 1-tert-butyl-3-ethylbenzene, studies on related alkylbenzenes provide insights into the effects of substituents on chemical stability and reactivity. For instance, the effect of solvent on the lithium-bromine exchange reactions offers insights into how different conditions can influence the reactivity of compounds like 1-tert-butyl-3-ethylbenzene (Bailey et al., 2006).

Scientific Research Applications

  • Genotoxicity Assessment : A study assessed the genotoxic effects of chemicals like methyl-tert-butyl ether and benzene on human lymphocytes using the comet assay. The results suggested that these chemicals could induce a variety of DNA damage, including single and double-strand breaks and oxidative base modifications (Chen et al., 2008).

  • Redox Shuttle Stability : Research on 3,5-di-tert-butyl-1,2-dimethoxybenzene, a compound structurally similar to 1-tert-Butyl-3-ethylbenzene, explored its application as a redox shuttle additive for overcharge protection of lithium-ion batteries. The study provided insights into the electrochemical stability and decomposition pathways of such compounds (Zhang et al., 2010).

  • Oxidation Catalysts : A CuCl2 complex with a pyridyl-ethanimine ligand was examined as a catalyst for the oxidation of ethylbenzene with tert-butyl hydroperoxide. This research has implications for the use of tert-butyl-based compounds in catalysis and organic transformations (Gago et al., 2011).

  • Thermal Decomposition Studies : The thermal unimolecular decomposition of compounds like tert-butylbenzene was studied, offering insights into the kinetic parameters and reaction pathways that might be relevant for similar tert-butyl substituted benzenes (Robaugh & Stein, 1981).

  • Difunctionalization of Styrenes : Research on the difunctionalization of styrenes with tert-butylperoxy radicals demonstrates the chemical reactivity and potential applications of tert-butyl substituted compounds in synthetic organic chemistry (Shi et al., 2016).

Safety And Hazards

1-tert-Butyl-3-ethylbenzene is classified as a flammable liquid and vapor . Safety precautions include keeping the substance away from heat, sparks, open flames, and hot surfaces, and taking precautionary measures against static discharge .

properties

IUPAC Name

1-tert-butyl-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPTTGNHRHIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162619
Record name 1-t-Butyl-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-3-ethylbenzene

CAS RN

14411-56-4
Record name 1-t-Butyl-3-ethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014411564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-t-Butyl-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-3-ethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Wu, Y Liu, X Ma, P Liu, C Gu… - Chinese Journal of …, 2017 - Wiley Online Library
We developed a simple and efficient Cu( II )‐catalyzed ligand‐free oxidation of diarylmethanes and secondary alcohols using 70% tert‐butyl hydroperoxide ( TBHP ) in water. A series of …
Number of citations: 24 onlinelibrary.wiley.com
J Zhang, S Li, GJ Deng, H Gong - ChemCatChem, 2018 - Wiley Online Library
… The steric hindrance was more clear upon using 4-tert-butyltoluene (1 s) and 1-tert-butyl-3-ethylbenzene (1 t) as substrates, for which the reaction occurred at the position with the least …
Y Zhang, NA Fitzpatrick, M Das, IP Bedre, HG Yayla… - Chem Catalysis, 2022 - cell.com
A catalytic C sp 3 –H functionalization manifold for accessing reactive carbocation intermediates directly from a range of C sp 3 –H bonds is reported. The catalytic design relies on a …
Number of citations: 29 www.cell.com
H Xiao, Z Liu, H Shen, B Zhang, L Zhu, C Li - Chem, 2019 - cell.com
Direct trifluoromethylation of C(sp 3 )–H bonds, especially in late stages, remains a formidable challenge. Herein, we describe the copper-catalyzed benzylic C(sp 3 )–H …
Number of citations: 92 www.cell.com

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